molecular formula C12H12N2O2 B1457568 3,6,7-Trimethylquinoxaline-2-carboxylic acid CAS No. 1509865-35-3

3,6,7-Trimethylquinoxaline-2-carboxylic acid

Cat. No. B1457568
CAS RN: 1509865-35-3
M. Wt: 216.24 g/mol
InChI Key: JIIDDXKFCIHDBT-UHFFFAOYSA-N
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Description

3,6,7-Trimethylquinoxaline-2-carboxylic acid (TMQ) is a quinoxaline derivative. It is a heterocyclic compound that has been extensively studied due to its diverse biological activities and applications in various fields of research and industry. The molecular formula of TMQ is C12H12N2O2 and its molecular weight is 216.24 g/mol .

Scientific Research Applications

Molecular Structure and Theoretical Studies

  • The molecular structure of 2,6,7-trimethyl-3-p-tolylquinoxaline, a compound related to 3,6,7-Trimethylquinoxaline-2-carboxylic acid, was investigated through X-ray structure analysis and density functional theory (DFT) calculations. This study provided insights into the molecular orbitals and charge transfer within the molecule, relevant for understanding the chemical properties of related quinoxaline derivatives (Ibrahim et al., 2015).

Drug Development Applications

  • A study on 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids, which are structurally similar to 3,6,7-Trimethylquinoxaline-2-carboxylic acid, showed that these compounds possess significant alpha-amino-3-hydroxy-5-methylisoxazole propionate receptor (AMPA-R) antagonistic activity, highlighting their potential in neuroprotective drug development (Takano et al., 2005).

Photocyclisation Studies

  • Research on the photocyclisation of 2-aroylquinoxalines, including 2-benzoyl-3,6,7-trimethylquinoxaline, a closely related compound to 3,6,7-Trimethylquinoxaline-2-carboxylic acid, demonstrated the formation of colored indolo[l,2-a]quinoxalines. This finding is significant for the development of photoresponsive materials and compounds (Atfah et al., 1990).

Polymer Synthesis

  • A study explored the use of 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, which shares structural features with 3,6,7-Trimethylquinoxaline-2-carboxylic acid, in the synthesis of thermotropic polyesters. This research contributes to the field of polymer science, particularly in creating materials with specific thermal properties (Kricheldorf & Thomsen, 1992).

Antimicrobial and Antiviral Potential

  • Research on the synthesis of peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, structurally related to 3,6,7-Trimethylquinoxaline-2-carboxylic acid, evaluated their antimicrobial, antifungal, and antiviral potential, indicating possible applications in therapeutic drug development (Chaudhary et al., 2016).

Electrochemical Applications

  • A study on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium explored the potential of using similar carboxylic acid structures, like 3,6,7-Trimethylquinoxaline-2-carboxylic acid, in environmental remediation processes (Boye et al., 2003).

properties

IUPAC Name

3,6,7-trimethylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-6-4-9-10(5-7(6)2)14-11(12(15)16)8(3)13-9/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDDXKFCIHDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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